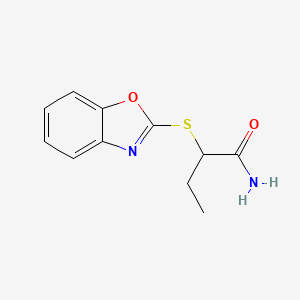

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide

Description

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)butanamide |

InChI |

InChI=1S/C11H12N2O2S/c1-2-9(10(12)14)16-11-13-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H2,12,14) |

InChI Key |

XNKYTIRNYODOHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)SC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-S bond and the amide bond.

Primary Disconnections:

C-S Bond Disconnection: This bond can be retrosynthetically cleaved to yield 2-mercaptobenzoxazole (B50546) and a suitable butanamide derivative with a leaving group at the α-position, such as 2-bromobutanamide (B1267324). This approach is a classical S-alkylation reaction.

Amide Bond Disconnection: Cleavage of the amide bond leads to 2-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid and ammonia (B1221849) or a corresponding amine. This suggests a final amidation step in the synthetic sequence.

Further disconnection of the 2-mercaptobenzoxazole precursor reveals its fundamental building blocks: 2-aminophenol (B121084) and a one-carbon synthon, often derived from reagents like carbon disulfide or its equivalents. Similarly, 2-bromobutanamide can be traced back to butanoic acid or its derivatives through functional group interconversions.

This analysis highlights two principal synthetic strategies: one that forms the C-S bond as a key step and another that constructs the amide linkage in the final stage.

Established Synthetic Routes to this compound and its Structural Precursors

Several established methods have been developed for the synthesis of 2-thio-substituted benzoxazoles and related amide structures. These routes can be broadly categorized based on the key bond formation and the starting materials employed.

Synthesis from 2-Mercaptobenzoxazole Building Blocks

The most direct and widely utilized approach for synthesizing compounds with the 2-(benzoxazol-2-ylsulfanyl) motif involves the S-alkylation of 2-mercaptobenzoxazole. rsc.orgresearchgate.net This nucleophilic thiol is readily prepared by the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide. chemicalbook.comjocpr.com

Once 2-mercaptobenzoxazole is obtained, it can be reacted with an appropriate electrophile. In the context of synthesizing the target molecule, the electrophile would be a 2-halobutanamide, such as 2-bromobutanamide. The reaction is typically carried out in a polar aprotic solvent like ethanol (B145695) or acetone, often with the addition of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the thiolate anion, which is a more potent nucleophile. nih.gov

A general representation of this synthetic step is as follows: 2-mercaptobenzoxazole + 2-bromobutanamide --(Base)--> this compound

This method offers a straightforward and efficient pathway to the desired product, provided the starting 2-halobutanamide is accessible.

Approaches Incorporating the Butanamide Side Chain

An alternative strategy involves the initial synthesis of a butanoic acid derivative bearing the 2-benzoxazolylthio group, followed by conversion of the carboxylic acid to the corresponding amide. For instance, 2-mercaptobenzoxazole can be reacted with a 2-halobutanoic acid, such as 2-bromobutanoic acid, to yield 2-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid. nih.govrdd.edu.iq

The subsequent amidation of this carboxylic acid intermediate can be achieved through various standard peptide coupling methods. These methods typically involve the activation of the carboxylic acid with reagents like thionyl chloride to form the acid chloride, or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an amine source.

This two-step approach provides flexibility, allowing for the synthesis of a variety of butanamide derivatives by simply changing the amine used in the final amidation step.

Utilisation of One-Pot Synthesis Strategies

Another potential one-pot approach could involve a Michael addition reaction. While not directly applicable to the saturated butanamide side chain of the target molecule, related benzoxazole-substituted esters have been synthesized in a one-pot strategy via Michael addition of 2-mercaptobenzoxazole to α,β-unsaturated esters. mdpi.com This highlights the potential for developing novel one-pot methodologies for related structures.

Advanced and Sustainable Synthetic Methodologies for Benzoxazole (B165842) Derivatives

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methods, often employing catalytic systems.

Catalyst-Mediated Reactions (e.g., Copper-catalyzed, Samarium triflate)

Catalyst-mediated reactions have become indispensable in modern organic synthesis for their ability to promote reactions with high efficiency and selectivity under mild conditions.

Copper-catalyzed reactions have been extensively used for the synthesis of benzoxazoles. rsc.orgrsc.orgcapes.gov.br These methods often involve the intramolecular cyclization of o-haloanilides or the reaction of 2-halophenols with amidines. rsc.orgacs.org While these specific examples may not directly lead to this compound, they demonstrate the utility of copper catalysis in constructing the benzoxazole core. Copper catalysts are attractive due to their low cost and relatively low toxicity compared to other transition metals.

Samarium triflate [Sm(OTf)₃] is a water-tolerant Lewis acid catalyst that has shown great promise in the synthesis of benzoxazoles and benzothiazoles. organic-chemistry.orgresearchgate.netresearchgate.net It has been effectively used to catalyze the condensation of o-aminophenols with aldehydes or carboxylic acids in aqueous media, which aligns with the principles of green chemistry. organic-chemistry.orgresearchgate.net This catalyst's reusability and ability to function in environmentally benign solvents make it an attractive option for the large-scale synthesis of benzoxazole-containing compounds. organic-chemistry.org

The application of such catalysts could potentially be extended to the synthesis of the butanoic acid precursor of the target molecule, for example, by catalyzing the reaction between 2-aminophenol and a suitable butanoic acid derivative.

Interactive Data Table of Synthetic Methodologies

| Methodology | Key Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| S-Alkylation | 2-Mercaptobenzoxazole, 2-Halobutanamide | Base (e.g., K₂CO₃, Na₂CO₃) | Direct, high-yielding | Requires pre-synthesis of the halo-amide |

| Amidation | 2-(1,3-Benzoxazol-2-ylsulfanyl)butanoic acid, Amine | Coupling agents (e.g., DCC, EDC) | Flexible for diverse amide derivatives | Two-step process, requires acid activation |

| One-Pot Synthesis | 2-Aminophenol, CS₂, 2-Halobutanamide | Base | Increased efficiency, reduced waste | Reaction conditions may need careful optimization |

| Copper-Catalyzed | 2-Halophenols, Amidines | Copper salts (e.g., CuI, CuCl) | Mild conditions, good yields for core | May not be directly applicable for the target |

| Samarium Triflate | o-Aminophenols, Aldehydes/Carboxylic acids | Sm(OTf)₃ | Green, reusable catalyst, aqueous media | May require optimization for specific substrates |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including benzoxazole derivatives. organic-chemistry.orgtandfonline.com This methodology offers advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. organic-chemistry.org For the synthesis of scaffolds related to this compound, the core benzoxazole ring is typically formed through the condensation of a 2-aminophenol with a suitable carbonyl-containing precursor. tandfonline.com

The synthesis of 2-substituted benzoxazoles is often achieved by reacting 2-aminophenols with various partners like aldehydes, carboxylic acids, or their derivatives under microwave irradiation. organic-chemistry.orgorganic-chemistry.org In the context of the target molecule, a plausible microwave-assisted approach would involve the reaction of 2-mercaptobenzoxazole with a 2-halobutanamide (e.g., 2-bromobutanamide). Microwave irradiation can significantly reduce the reaction time for this nucleophilic substitution, driving the reaction to completion in minutes as opposed to hours required by conventional heating methods. thieme-connect.de

Various catalysts and conditions have been reported for the microwave-assisted synthesis of benzoxazole derivatives, which could be adapted for the synthesis of the target compound's precursors or analogs. researchgate.net For instance, the condensation of 2-aminophenols with aldehydes can be efficiently carried out using catalysts like [CholineCl][oxalic acid] under microwave irradiation, often leading to excellent yields in short reaction times. researchgate.net Similarly, one-pot syntheses promoted by reagents like phenyliodine(III) diacetate (PIDA) can facilitate the cyclocondensation of 2-aminophenols with aldehydes to form the benzoxazole core rapidly. asiaresearchnews.com

The following interactive table summarizes various microwave-assisted methods for the synthesis of benzoxazole derivatives, highlighting the reaction conditions and outcomes that could be relevant for synthesizing analogs of this compound.

| Reactants | Catalyst/Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenols, Aromatic Aldehydes | PIFA (Phenyliodine bis(trifluoroacetate)) | None (Solvent-free) | 2-5 min | Good to Excellent | asiaresearchnews.com |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES) | None (Solvent-free) | Not specified | Good to Excellent | researchgate.net |

| 2-Aminophenol, Aromatic Aldehydes | Potassium Cyanide (KCN) | Not specified | Not specified | Good | tandfonline.com |

| Schiff bases of 2-(4-aminophenyl)benzoxazole, Thioglycolic acid | ZnCl₂ | Ethanol | 3-4 min | Excellent | researchgate.net |

| 2-Aminophenol, Aldehydes | Fluorophosphoric acid | Ethanol | 2.4 hours (at RT) | High | rsc.org |

Considerations for Solid-Phase Organic Synthesis of Analogs

Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of combinatorial libraries of compounds for drug discovery. nih.gov The synthesis of benzoxazole analogs on a solid support offers advantages in purification and automation. A common strategy involves immobilizing a precursor molecule onto a resin, performing a series of reactions, and then cleaving the final product from the support. nih.gov

For the synthesis of analogs of this compound, a 3-nitrotyrosine (B3424624) scaffold attached to a polystyrene resin via a Wang-type linker can be utilized. nih.govresearchgate.net The synthesis sequence would typically involve the following key steps:

Immobilization : Coupling of an N-protected 3-nitrotyrosine to the solid support. nih.gov

Functionalization : Deprotection of the amine and subsequent modifications.

Phenol Acylation : Acylation of the phenolic hydroxyl group.

Reduction and Cyclization : Reduction of the nitro group to an amine, followed by dehydrative cyclization to form the benzoxazole ring. nih.gov

Modification at C2 : Introduction of the sulfanylbutanamide side chain. This could be achieved by first converting the benzoxazole to a 2-mercaptobenzoxazole derivative on-resin, followed by alkylation with a suitable 2-halobutanamide derivative.

Cleavage : Release of the final compound from the solid support.

This approach allows for the creation of a diverse library of analogs by varying the building blocks used in the synthetic sequence, particularly the substituents on the aromatic ring and the components of the side chain. nih.gov The choice of linkers, protecting groups, and reaction conditions is crucial to ensure compatibility with the multistep synthesis and efficient cleavage of the final products.

Chemical Reactivity and Functionalization of the Core Scaffold

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Ring

The benzoxazole ring system exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents. The fused benzene (B151609) ring is generally more susceptible to electrophilic substitution than the oxazole (B20620) ring, which has a lower degree of aromatic character. chempedia.info

Electrophilic Substitution : Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will preferentially occur on the benzene portion of the benzoxazole scaffold. The position of substitution (C4, C5, C6, or C7) is directed by the electron-donating nature of the fused oxazole system and the presence of any other substituents. The oxazole moiety acts as an activating group, although the heteroatoms can be protonated under strongly acidic conditions, which deactivates the ring.

Nucleophilic Substitution : The benzoxazole ring itself is relatively electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when a good leaving group is present. The C2 position is the most electron-deficient and is the primary site for nucleophilic attack, especially if a leaving group is present. nih.gov In the case of this compound, the sulfanyl (B85325) group at the C2 position can potentially be displaced by strong nucleophiles under specific conditions, although this would lead to the loss of the butanamide side chain. Nucleophilic substitution on the benzene ring (SNAr) is uncommon and would require harsh conditions and the presence of strong activating groups (e.g., a nitro group).

Transformations and Derivatizations of the Butanamide Chain

The butanamide side chain of this compound offers several sites for chemical modification. The amide functional group is central to these transformations.

Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1,3-Benzoxazol-2-ylsulfanyl)butanoic acid, and ammonia.

Reduction : The amide can be reduced to the corresponding amine, 2-(1,3-Benzoxazol-2-ylsulfanyl)butan-1-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Dehydration : Treatment with dehydrating agents can convert the primary amide to the corresponding nitrile, 2-(1,3-Benzoxazol-2-ylsulfanyl)butanenitrile.

N-Alkylation/N-Arylation : The hydrogen atoms on the amide nitrogen can be substituted through reactions with alkyl or aryl halides under basic conditions, leading to secondary or tertiary amides.

Reactions at the α-Carbon : The carbon atom alpha to the carbonyl group possesses acidic protons, which can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, or aldol-type condensation reactions at this position.

Modifications to the side chain are crucial for structure-activity relationship (SAR) studies, as they can significantly influence the molecule's interaction with biological targets. nih.gov

Reactivity of the Sulfur Linkage

The thioether (sulfanyl) linkage in this compound is a key functional group that can undergo several important chemical transformations.

Oxidation : The sulfur atom can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. researchgate.net The resulting sulfoxides and sulfones have significantly different electronic and steric properties, which can modulate the biological activity of the parent compound.

2-(1,3-Benzoxazol-2-ylsulfinyl )butanamide (Sulfoxide)

2-(1,3-Benzoxazol-2-ylsulfonyl )butanamide (Sulfone)

Cleavage of the C-S Bond : The thioether bond can be cleaved under various conditions. Reductive cleavage can be achieved using dissolving metal reductions (e.g., Na in liquid NH₃) or with reagents like Raney nickel. Oxidative cleavage is also possible under more forceful oxidation conditions. Certain reagents can selectively cleave C(sp³)–S bonds. organic-chemistry.orgmdpi.com For instance, N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of thioether bonds. organic-chemistry.org

Alkylation (Sulfonium Salt Formation) : As a nucleophile, the sulfur atom can react with alkylating agents (e.g., methyl iodide) to form a tertiary sulfonium (B1226848) salt. These salts are typically highly reactive and can act as alkylating agents themselves or undergo elimination reactions.

The reactivity of the sulfur linkage provides a versatile handle for further functionalization and modification of the core scaffold.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Assignment

The precise molecular structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide would be determined through a combination of spectroscopic methods, each providing unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzoxazole (B165842) ring, the methine proton adjacent to the sulfur atom and the carbonyl group, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions within the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons of the benzoxazole moiety, and the aliphatic carbons of the butanamide chain.

A hypothetical data table for the expected NMR signals is presented below:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.20 - 7.80 | Multiplet | Benzoxazole ring |

| CH | 4.50 - 4.80 | Triplet | S-CH-C=O |

| NH₂ | 5.50 - 7.50 | Broad Singlet | Amide protons |

| CH₂ | 1.80 - 2.10 | Multiplet | CH₂-CH₃ |

| CH₃ | 0.90 - 1.20 | Triplet | CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C=O | 170 - 175 | Amide carbonyl |

| Aromatic C | 110 - 155 | Benzoxazole ring |

| S-C=N | 160 - 165 | Benzoxazole C2 |

| S-CH | 50 - 55 | S-CH-C=O |

| CH₂ | 25 - 30 | CH₂-CH₃ |

| CH₃ | 10 - 15 | CH₂-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, C-N stretching, C-S stretching, and the aromatic C=C and C-H stretching of the benzoxazole ring.

A table of expected IR absorption bands is provided below:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=N Stretch | 1580 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses of fragments such as the butanamide side chain and cleavage of the benzoxazole ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula (C₁₁H₁₂N₂O₂S) to validate its elemental composition.

| Element | Calculated % | Found % |

| Carbon (C) | 55.91 | Data not available |

| Hydrogen (H) | 5.12 | Data not available |

| Nitrogen (N) | 11.85 | Data not available |

| Oxygen (O) | 13.54 | Data not available |

| Sulfur (S) | 13.57 | Data not available |

Advanced Structural Analysis and Stereochemical Investigations

Beyond the fundamental spectroscopic characterization, advanced techniques would be necessary for a complete three-dimensional understanding of the molecule.

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity established by NMR. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Analysis of Dihedral Angles and Intermolecular Interactions

The three-dimensional structure of benzoxazole derivatives is significantly influenced by the dihedral angles between their constituent ring systems and side chains. In a closely related compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzoxazole ring and the adjacent phenyl ring is a mere 9.91 (9)°. nih.gov This suggests a nearly co-planar arrangement, which can facilitate stabilizing intramolecular and intermolecular interactions.

In the crystalline state, molecules of this class are often linked by a network of intermolecular forces. For instance, zigzag chains can be formed through C—H···N hydrogen bonds. nih.gov Furthermore, the crystal structure can be stabilized by π–π stacking interactions between aromatic rings and other short-contact interactions, such as C···S contacts that are shorter than the sum of their van der Waals radii. nih.gov Given the presence of the amide group in this compound, strong intermolecular N—H···O hydrogen bonds are also expected to play a crucial role in its crystal packing.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry | Significance |

|---|---|---|---|---|

| C—H···N Hydrogen Bond | C-H on side chain | N in benzoxazole ring | Forms zigzag molecular chains | Crystal Packing |

| π–π Stacking | Benzoxazole Ring | Benzoxazole Ring (adjacent molecule) | Centroid–centroid distance ~3.8 Å | Structural Stabilization |

| N—H···O Hydrogen Bond | Amide (N-H) | Amide (C=O) | Forms dimers or chains | Primary Intermolecular Force |

Investigation of Stereoisomerism and Stereochemical Preferences

The molecular structure of this compound features a chiral center at the second carbon of the butanamide chain. This gives rise to two enantiomers: (R)-2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide and (S)-2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide. The stereochemistry of benzoxazole derivatives is often critical for their biological activity, as optimal interaction with biological targets like enzymes is highly dependent on a specific three-dimensional arrangement. scielo.br

Theoretical studies on analogous 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives have shown a pronounced stabilization of one stereoisomer over another. scielo.brscielo.br This preference is often dictated by the formation of stabilizing intramolecular interactions, such as hydrogen bonds, which lock the molecule into a specific, lower-energy conformation. scielo.brscielo.br For this compound, it is plausible that one enantiomer may exhibit a more stable conformation due to favorable intramolecular forces, potentially influencing its synthesis and isolation.

Conformational Studies and Intramolecular Interactions

The flexibility of the butanamide side chain allows for various conformations, the stability of which is determined by a balance of steric hindrance and stabilizing intramolecular forces.

Evaluation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IHB) is a key factor in determining the preferred conformation of many organic molecules. In related benzoxazole structures, IHBs have been observed to significantly stabilize a particular stereoisomer, making it the predominantly obtained product in chemical syntheses. scielo.brscielo.br For instance, in 2-(1,3-Benzoxazol-2-yl)guanidinium chloride, an intramolecular hydrogen bond forms between an amino group and the tertiary nitrogen atom of the benzoxazole ring system, contributing to the planarity of the cation. nih.gov

In this compound, the amide group's N-H protons can potentially form an intramolecular hydrogen bond with the nitrogen atom of the benzoxazole ring. This interaction would create a stable six-membered ring-like structure, restricting the rotation of the side chain and favoring a more planar and rigid conformation.

Analysis of Rotational Barriers and Conformational Stability

The conformational landscape of this compound is also defined by the energy barriers to rotation around its single bonds, particularly the C-N bond of the amide group and the C-S bond. Internal rotation around the C-N amide bond is typically slow due to the partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, no specific studies employing these methods for 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide have been identified.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

There are no available research articles that report the use of Density Functional Theory (DFT) to determine the optimized molecular geometry or to calculate the electronic properties of this compound. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic energy levels, but this information is not present in the public domain for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No studies were found that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is crucial for identifying the electrophilic and nucleophilic sites on a molecule by visualizing the charge distribution. Without dedicated computational analysis, the specific regions of positive and negative electrostatic potential for this compound remain uncharacterized.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity. There is no published Frontier Molecular Orbital (FMO) analysis for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability, is unavailable.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating the potential interaction of a compound with biological targets. However, specific simulation data for this compound is absent from the scientific literature.

Ligand-Protein Interaction Profiling with Biological Targets

There are no published studies that detail the ligand-protein interaction profile of this compound with any specific biological targets. Such research would involve docking the compound into the active site of a protein to identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts.

Prediction of Binding Affinities and Modes of Interaction

As a result of the lack of molecular docking studies, there are no predictions of binding affinities (e.g., docking scores or binding free energies) or detailed descriptions of the modes of interaction for this compound with any protein targets.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a computational method used to investigate the dynamic behavior of molecules and their complexes over time. mdpi.com For benzoxazole (B165842) derivatives, MD simulations are crucial for verifying the stability of docking poses and understanding the nuanced interactions between the ligand and its receptor, such as an enzyme or protein. nih.govrsc.org The stability of the ligand-receptor complex is a key indicator of the ligand's potential efficacy.

Researchers assess this stability by analyzing several parameters throughout the simulation:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains stable. For instance, simulations of benzoxazole derivatives bound to targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) have been used to confirm the stability of the binding mode. rsc.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. Low fluctuation values indicate that the residues in the binding pocket are stable and maintain consistent interactions with the ligand. najah.edu

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value indicates that the protein does not undergo significant conformational changes upon ligand binding, suggesting a stable complex. mdpi.com

The binding free energies calculated from these simulations often correlate well with experimental inhibitory activities, confirming that interactions like steric, electrostatic, and hydrogen bonds are the primary forces driving the binding of the inhibitor to the receptor. nih.govrsc.org

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | The system reaches equilibrium when the RMSD value plateaus over time. mdpi.comscielo.br |

| Root Mean Square Fluctuation (RMSF) | Reveals the flexibility of different regions of the protein. | Low fluctuations in binding site residues suggest stable ligand-protein interactions. najah.edu |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | A constant Rg value indicates a stable and rigidly packed complex. mdpi.com |

| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the ligand and receptor. | Consistent hydrogen bonding patterns signify crucial and stable interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop correlations between the physicochemical properties of chemical substances and their biological activities. chemijournal.com For benzoxazole derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build predictive models. nih.govrsc.org These models are instrumental in understanding the structure-activity relationship and in designing new compounds with enhanced potency. x-mol.net

The development of a robust QSAR model is a critical step in computational drug design. For series of benzoxazole derivatives, researchers have successfully generated statistically valid CoMFA and CoMSIA models to predict various biological activities, including anticancer and anti-inflammatory effects. nih.govx-mol.net

The predictive power of these models is assessed using several statistical metrics:

Correlation Coefficient (R²): Indicates the goodness of fit of the model.

Cross-validated Correlation Coefficient (Q² or R²cv): Measures the internal predictive ability of the model, often determined by the leave-one-out method. x-mol.net

Predictive R² (R²pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.govx-mol.net

Statistically significant QSAR models have been developed for benzoxazole derivatives targeting various cell lines and enzymes, demonstrating their utility in predicting biological activity. nih.govchemijournal.com

| Model Type | Target/Cell Line | Q² (R²cv) | R² | R²pred | Reference |

|---|---|---|---|---|---|

| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 | x-mol.net |

| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | 0.663 | x-mol.net |

| CoMFA | Anticancer (HepG2) | 0.509 | - | 0.5128 | nih.gov |

| CoMSIA | Anticancer (HepG2) | 0.711 | - | 0.6198 | nih.gov |

| CoMFA | Anticancer (MCF-7) | 0.568 | - | 0.5057 | nih.gov |

| CoMSIA | Anticancer (MCF-7) | 0.669 | - | 0.6577 | nih.gov |

| 3D-QSAR | Antidiabetic (FBPase) | 0.7203 | 0.9686 | - | chemijournal.com |

A primary outcome of QSAR studies is the identification of structural features that are either favorable or unfavorable for biological activity. This is often visualized through contour maps generated by CoMFA and CoMSIA models, which illustrate the relationship between different physicochemical fields and inhibitory activities. nih.govrsc.org

Key structural insights derived from QSAR studies on benzoxazole derivatives include:

Steric Fields: Contour maps often indicate regions where bulky substituents are either favored or disfavored. For example, bulky groups at certain positions might enhance binding through favorable van der Waals interactions, while they may cause steric hindrance at other positions.

Electrostatic Fields: These maps highlight areas where positive or negative charges are beneficial for activity. Electron-withdrawing or electron-donating groups can be strategically placed to improve electrostatic interactions with the receptor. scholarsresearchlibrary.com

Hydrogen Bond Donor/Acceptor Fields: These fields are crucial for identifying key interaction points. For instance, a CoMSIA model for anticancer benzoxazole derivatives revealed that hydrogen bond donor fields had a greater impact on inhibitory activity than electrostatic fields, suggesting the critical role of specific hydrogen bond donations. nih.gov

Hydrophobic Fields: These maps indicate regions where hydrophobic groups would be favorable, likely by interacting with nonpolar pockets in the receptor. chemijournal.com

In a QSAR study on phenyl benzoxazole derivatives, specific descriptors such as H1p (a 3D-MoRSE descriptor), R5u (a GETAWAY descriptor), and RTe (a GETAWAY descriptor) were found to play a significant role in receptor binding, providing quantifiable parameters that correlate structure with potency. researchgate.net These studies collectively provide a detailed roadmap for optimizing the benzoxazole scaffold to design more potent and selective inhibitors. researchgate.netresearchgate.net

| Structural Feature/Field | Impact on Biological Potency | Rationale |

|---|---|---|

| Bulky/Sterically Favorable Groups | Positive | Enhances van der Waals interactions within a spacious binding pocket. |

| Electron-Withdrawing Groups | Positive/Negative | Modifies electrostatic potential to complement the receptor's electronic environment. scholarsresearchlibrary.com |

| Hydrogen Bond Donors | Positive | Forms crucial hydrogen bonds with key amino acid residues in the active site. nih.gov |

| Hydrogen Bond Acceptors | Positive | Acts as an acceptor for hydrogen bonds from receptor residues. chemijournal.com |

| Hydrophobic Groups | Positive | Facilitates favorable interactions with nonpolar regions of the binding pocket. chemijournal.com |

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies and Target Identification

Currently, detailed public-domain research specifically elucidating the enzyme inhibition profile of 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide is not available. While the broader class of benzoxazole (B165842) derivatives has been investigated for a range of biological activities, including enzyme inhibition, specific data for this particular compound is absent from the reviewed scientific literature.

Exploration of Specific Enzyme Binding and Inhibitory Mechanisms

There is no specific information available in the public scientific literature regarding the exploration of binding and inhibitory mechanisms of this compound with enzymes such as COX, alpha-glucosidase, CETP, EAAT1, CDK, or DNA topoisomerase.

General studies on other, structurally distinct, benzoxazole-containing compounds have suggested potential interactions with some of these enzymes. For instance, some benzoxazole derivatives have been noted for their role as potential inhibitors of cholesterol ester transfer protein (CETP). However, these findings have not been specifically demonstrated for this compound.

Identification and Validation of Molecular Targets Modulated by the Compound

The specific molecular targets of this compound have not been identified or validated in the available scientific literature. Consequently, there is no data to present on this topic.

Receptor Interaction Studies and Modulatory Effects

No peer-reviewed studies detailing the interaction of this compound with specific biological receptors are currently available.

Characterization of Ligand-Receptor Binding Dynamics

Information on the characterization of ligand-receptor binding dynamics for this compound is not present in the public scientific domain.

Investigation of Allosteric and Orthosteric Binding Sites

There are no available studies investigating the potential binding of this compound to allosteric or orthosteric sites on any receptor.

Pathway-Specific Activity Profiling

Research detailing the effects of this compound on specific biological pathways has not been published. Without identified molecular targets or characterized receptor interactions, profiling its pathway-specific activity is not possible.

Modulation of Cellular Signaling Pathways Involved in Disease Progression

While direct studies on this compound are limited, research on structurally similar benzoxazole derivatives provides insights into the potential cellular signaling pathways this compound may modulate. These pathways are crucial in the progression of various diseases, including inflammatory disorders and cancer.

Inhibition of Inflammatory Signaling Pathways:

A significant body of research points to the anti-inflammatory potential of benzoxazole derivatives through the modulation of key inflammatory signaling cascades. One proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Certain benzoxazolone derivatives have been shown to act as inhibitors of myeloid differentiation protein 2 (MD2), an accessory protein essential for TLR4 activation by lipopolysaccharide (LPS). nih.gov By binding to MD2, these compounds can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov

Furthermore, novel benzoxazole derivatives bearing a 4-amino-butanamide moiety have demonstrated the ability to suppress LPS-induced inflammation by downregulating the mRNA expression of pro-inflammatory cytokines, including IL-1β, IL-6, and Tumor Necrosis Factor-α (TNF-α). nih.gov The mechanism for this downregulation is suggested to be the inhibition of the STAT3/NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov

Another critical target in inflammatory pathways is the cyclooxygenase-2 (COX-2) enzyme. Specific 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective inhibitors of COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov

Modulation of Angiogenesis Signaling:

In the context of cancer, signaling pathways that regulate angiogenesis (the formation of new blood vessels) are critical for tumor growth and metastasis. Certain benzoxazole-benzamide conjugates have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key tyrosine kinase receptor that, upon activation, initiates a signaling cascade promoting endothelial cell proliferation and migration, which are essential steps in angiogenesis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors. nih.gov

| Derivative Class | Target Pathway/Molecule | Downstream Effect | Reference |

| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) of the TLR4 pathway | Inhibition of IL-6 production | nih.gov |

| Benzoxazole derivatives with 4-amino-butanamide moiety | STAT3/NF-κB pathway | Downregulation of IL-1β, IL-6, and TNF-α mRNA expression | nih.gov |

| 2-(2-arylphenyl)benzoxazoles | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

| Benzoxazole-benzamide conjugates | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition of angiogenesis | nih.gov |

Interference with Specific Biological Processes (e.g., microbial growth, inflammatory cascades, cell division)

Building on the modulation of signaling pathways, research has also explored how benzoxazole derivatives interfere with specific, broader biological processes.

Interference with Microbial Growth:

The benzoxazole scaffold is a common feature in compounds exhibiting a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govresearchgate.netresearchgate.netnih.govnih.govtsijournals.commdpi.comnih.gov The precise mechanisms of microbial growth inhibition can vary among different derivatives. For some benzoxazole compounds, their antimicrobial effects have been well-documented against a range of pathogens.

Interference with Inflammatory Cascades:

As an extension of modulating inflammatory signaling pathways, benzoxazole derivatives actively interfere with the broader inflammatory cascade. By inhibiting key molecules like MD2 and COX-2, and by suppressing the production of pro-inflammatory cytokines, these compounds can disrupt the complex series of events that characterize the inflammatory response. nih.govnih.govnih.gov The anti-inflammatory properties of various 2-oxo-3H-benzoxazole derivatives, including those with a butanamide side chain, have been demonstrated in preclinical studies. researchgate.net

Interference with Cell Division:

A compelling mechanism of action for some benzamide (B126) derivatives, which share a structural component with this compound, is the inhibition of bacterial cell division. nih.gov Studies on compounds like 3-methoxybenzamide (B147233) have shown that they can target the essential bacterial cell division protein FtsZ. nih.gov FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ function disrupts the formation of the septum, leading to cell filamentation (an increase in cell length without division) and eventual cell lysis. nih.govnih.govmdpi.com This mode of action makes FtsZ an attractive target for the development of new antibacterial agents.

| Biological Process | Mechanism of Interference | Specific Molecular Target (if known) | Reference |

| Microbial Growth | Inhibition of essential cellular processes | Not fully elucidated for all derivatives | nih.govnih.govtsijournals.com |

| Inflammatory Cascades | Inhibition of pro-inflammatory mediators | MD2, COX-2, IL-1β, IL-6, TNF-α | nih.govnih.govnih.govresearchgate.net |

| Bacterial Cell Division | Disruption of septum formation | FtsZ protein | nih.govnih.govmdpi.com |

Structure Activity Relationship Sar and Analog Design

Systematic Modification of the 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide Core for SAR Elucidation

The this compound scaffold presents three main regions for chemical modification: the benzoxazole (B165842) ring, the butanamide side chain, and the thioether linkage. Understanding the impact of modifications in each of these regions is fundamental to elucidating the SAR.

The benzoxazole nucleus is a key pharmacophore, and substitutions on this ring system can significantly modulate the biological activity of the entire molecule. The electronic and steric properties of the substituents, as well as their position on the benzene (B151609) ring portion of the benzoxazole, are critical determinants of activity.

Research on various benzoxazole derivatives has shown that the introduction of different functional groups can lead to a wide range of biological responses, including antimicrobial and anticancer activities. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups, such as chloro or nitro groups, particularly at the 5-position of the benzoxazole ring, has been shown to enhance antifungal activity against certain strains. esisresearch.org Conversely, electron-donating groups like methoxy (B1213986) have also been associated with potent biological activities in other series of benzoxazole derivatives. nih.gov

The position of the substituent is also a critical factor. Studies on related benzoxazole structures have indicated that substitutions at the 5- and 6-positions can have a more pronounced effect on activity compared to other positions. esisresearch.org

Table 1: Impact of Benzoxazole Ring Substituents on Biological Activity of Related Benzoxazole Analogs

| Position of Substitution | Substituent Type | General Effect on Biological Activity (based on related compounds) |

| 5 | Electron-withdrawing (e.g., -Cl, -NO₂) | Often enhances antifungal and antibacterial activity. esisresearch.org |

| 5 | Electron-donating (e.g., -OCH₃) | Can contribute to anticancer and other biological activities. nih.gov |

| 6 | Electron-withdrawing (e.g., -Cl) | May increase activity against specific microbial strains. esisresearch.org |

| 7 | Halogen (e.g., -Br) | Has been shown to increase antimicrobial activity in certain heterocyclic derivatives of benzoxazolylalanine. nih.gov |

It is important to note that these are general trends observed in broader classes of benzoxazole-containing compounds, and the specific impact on the activity of this compound would require dedicated synthesis and biological evaluation of its substituted analogs.

The butanamide side chain plays a crucial role in the molecule's interaction with its biological target, likely through hydrogen bonding and hydrophobic interactions. Variations in this side chain can significantly affect the compound's potency and selectivity.

Key modifications to explore within the butanamide side chain include:

Alkyl Chain Length: Altering the length of the alkyl chain from a butyl group to shorter (e.g., acetyl, propyl) or longer (e.g., pentyl, hexyl) chains can influence the compound's lipophilicity and its fit within a target's binding pocket.

N-Substitution: Introducing substituents on the amide nitrogen can impact hydrogen bonding capabilities and steric bulk. Small alkyl groups or aromatic rings could be introduced to probe the steric and electronic requirements of the binding site.

α-Substitution: Modifications at the alpha-carbon of the butanamide moiety can introduce chirality and additional functional groups for potential new interactions with the target.

A study on novel benzoxazoles containing a 4-amino-butanamide moiety revealed that the butanamide side chain is a critical component for their anti-inflammatory activity. nih.gov In this study, various substituents were introduced on the benzoxazole ring while maintaining the butanamide side chain, and several compounds showed potent inhibition of inflammatory cytokine expression. nih.gov Another study on 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives also highlighted the importance of the butanamide side chain for analgesic and anti-inflammatory activities. researchgate.net

Table 2: Potential Variations in the Butanamide Side Chain and Their Predicted Impact

| Modification | Example | Predicted Impact |

| Alkyl Chain Length | 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide | Altered lipophilicity and binding affinity. |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)pentanamide | May improve hydrophobic interactions. | |

| N-Substitution | N-methyl-2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide | Modified hydrogen bonding capacity and steric bulk. |

| N-phenyl-2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide | Potential for additional π-π stacking interactions. | |

| α-Substitution | 2-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylbutanamide | Introduction of a chiral center and steric hindrance. |

Potential modifications include:

Oxidation: Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) would increase the polarity and hydrogen bonding capacity of the linker, which could alter its interaction with the biological target and also affect its pharmacokinetic properties.

Bioisosteric Replacement: Replacing the sulfur atom with other atoms or groups that have similar sizes and electronic properties (bioisosteres) is a common strategy in medicinal chemistry. For example, replacing the sulfur with an oxygen atom would create an ether linkage, while replacement with a methylene (B1212753) group (-CH₂-) would result in a carbon chain. These changes would alter the bond angles, flexibility, and electronic nature of the linker.

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical scaffolds with similar biological activity but potentially improved properties such as potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Bioisosteric replacement is a related concept that involves substituting a functional group with another that has similar physicochemical properties.

For the this compound scaffold, several scaffold hopping strategies could be envisioned:

Butanamide Bioisosteres: The amide bond in the butanamide side chain is a key structural feature. It could be replaced with bioisosteres such as a 1,2,3-triazole, which can mimic the hydrogen bonding and dipole moment of the amide bond while offering improved metabolic stability.

Thioether Linkage Bioisosteres: As mentioned earlier, the thioether linkage can be replaced by an ether, amine, or methylene group to modulate the compound's properties.

Table 3: Potential Scaffold Hopping and Bioisosteric Replacements for this compound

| Original Moiety | Potential Replacement | Rationale |

| Benzoxazole | Benzimidazole, Benzothiazole (B30560) | Altered hydrogen bonding and electronic properties, potential for new interactions. esisresearch.org |

| Butanamide | 1,2,3-Triazole-linked alkyl chain | Improved metabolic stability, similar hydrogen bonding capabilities. |

| Thioether (-S-) | Ether (-O-), Amine (-NH-), Methylene (-CH₂-) | Modulated bond angle, polarity, and metabolic stability. |

Rational Design and Synthesis of Compound Libraries for Optimized Potency and Selectivity

The rational design of compound libraries based on the this compound core structure is a key step in optimizing its biological activity. This process typically involves a combination of computational modeling and synthetic chemistry.

The design process often begins with the development of a pharmacophore model based on the known SAR data. This model defines the essential structural features required for biological activity. Computational techniques such as quantitative structure-activity relationship (QSAR) and molecular docking can then be used to predict the activity of virtual compounds and prioritize them for synthesis. bohrium.com

Based on the SAR insights discussed above, a focused library of analogs could be designed to systematically probe the chemical space around the this compound scaffold. For example, a library could be synthesized with diverse substituents at the 5- and 6-positions of the benzoxazole ring, combined with a set of variations in the butanamide side chain.

The synthesis of such a library would likely start from 2-mercaptobenzoxazole (B50546), which can be prepared from 2-aminophenol (B121084) and carbon disulfide. nih.govresearchgate.net This intermediate can then be reacted with a variety of substituted α-halo-amides to generate the desired library of compounds. The synthesis of novel benzoxazole derivatives is an active area of research, with various methods being developed to create diverse compound libraries for biological screening. nih.govbohrium.comnih.gov The subsequent biological evaluation of these libraries would provide valuable data to further refine the SAR models and guide the design of the next generation of more potent and selective compounds.

Advanced Applications and Future Research Directions

Integration into Rational Drug Design and Discovery Programs

The unique structural attributes of 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide make it a compelling candidate for rational drug design and discovery. Its benzoxazole (B165842) core, coupled with a flexible butanamide side chain, offers multiple points for modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties.

Lead Compound Optimization and Development

In drug discovery, a lead compound is a chemical starting point that has some desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve these characteristics. While specific lead optimization studies on this compound are not extensively documented in publicly available literature, the general principles of lead optimization can be applied to this scaffold based on studies of analogous benzoxazole derivatives. nih.govresearchgate.net

A hypothetical lead optimization program for this compound could focus on several key areas:

Improving Potency: Modifications to the butanamide side chain, such as the introduction of additional functional groups or altering its length, could enhance interactions with a biological target.

Enhancing Selectivity: Strategic modifications to the benzoxazole ring or the butanamide moiety can be made to increase the compound's affinity for the desired target over off-targets, thereby reducing potential side effects.

Optimizing ADME Properties: Adjustments to the molecule's lipophilicity, polarity, and metabolic stability are crucial for ensuring it can be absorbed, distributed, metabolized, and excreted effectively. This could involve, for instance, introducing polar groups to improve solubility or blocking sites of metabolism.

The following interactive table illustrates a hypothetical lead optimization cascade for a series of analogs based on the this compound scaffold, targeting a hypothetical enzyme.

Table 1: Hypothetical Lead Optimization of this compound Analogs

| Compound ID | R1 Group (on Benzoxazole) | R2 Group (on Butanamide) | Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |

|---|---|---|---|---|---|---|

| Lead-001 | H | -NH₂ | 500 | 10 | 5 | 15 |

| Opt-002 | 5-Cl | -NH₂ | 250 | 20 | 8 | 25 |

| Opt-003 | H | -NH-CH₃ | 400 | 15 | 7 | 20 |

| Opt-004 | 5-Cl | -NH-CH₃ | 150 | 50 | 12 | 45 |

| Opt-005 | 5-F | -NH-Cyclopropyl | 80 | 100 | 20 | 60 |

Strategic Derivatization for Novel Therapeutic Agents

The this compound scaffold is ripe for strategic derivatization to generate novel therapeutic agents with a wide range of biological activities. researchgate.netnih.govmdpi.comresearchgate.netjbarbiomed.comjocpr.commdpi.comnih.govnih.govesisresearch.orgresearchgate.net The benzoxazole nucleus is a well-established pharmacophore, and modifications at various positions can lead to compounds with antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. nih.govnih.govnih.govmdpi.comrsc.org

Key derivatization strategies could include:

Substitution on the Benzoxazole Ring: Introducing electron-withdrawing or electron-donating groups at the 5- or 6-positions of the benzoxazole ring can significantly influence the electronic properties of the molecule and its biological activity. esisresearch.org

Modification of the Amide Group: The terminal amide of the butanamide side chain is a prime location for derivatization. Conversion to substituted amides, esters, or carboxylic acids can alter the compound's hydrogen bonding capacity, polarity, and interaction with biological targets.

Alteration of the Alkyl Chain: The length and branching of the alkyl chain connecting the benzoxazole core to the amide can be modified to optimize the compound's conformation and fit within a target's binding site.

The following interactive table presents a selection of potential derivatives of this compound and their projected therapeutic applications based on the known activities of similar benzoxazole-containing molecules.

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Derivative Structure | Potential Therapeutic Area | Rationale based on Analogous Compounds |

|---|---|---|

| 2-(5-Chloro-1,3-benzoxazol-2-ylsulfanyl)butanamide | Antibacterial | Halogenated benzoxazoles often exhibit enhanced antimicrobial activity. esisresearch.org |

| N-Cyclopropyl-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide | Anticancer | N-substituted amides in related scaffolds have shown potent antiproliferative effects. nih.gov |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)butanoic acid | Anti-inflammatory | Carboxylic acid derivatives of heterocyclic compounds are known to possess anti-inflammatory properties. |

| 2-(6-Nitro-1,3-benzoxazol-2-ylsulfanyl)butanamide | Antifungal | Nitro-substituted benzoxazoles have demonstrated significant antifungal activity. esisresearch.org |

Potential in Other Research Disciplines (e.g., Agrochemicals, Material Science)

Beyond its potential in medicine, the this compound scaffold holds promise in other scientific fields, notably in the development of novel agrochemicals and advanced materials. mdpi.comnih.gov

In the field of agrochemicals , benzoxazole and benzothiazole (B30560) derivatives have been investigated for a range of applications, including as herbicides, fungicides, and insecticides. mdpi.comnih.gov The structural features of this compound, particularly the presence of the benzoxazole ring and the thioether linkage, are found in some biologically active agrochemicals. Strategic modifications of this compound could lead to the development of new crop protection agents with improved efficacy and environmental profiles.

In material science , polymers containing heterocyclic units like benzoxazole are known for their excellent thermal stability, mechanical strength, and unique optical properties. rsc.orgrsc.orgtitech.ac.jpresearchgate.netacs.org Polyimides and other polymers incorporating benzoxazole moieties in their backbones have been synthesized and characterized for applications in high-performance plastics, films, and coatings. rsc.orgrsc.orgtitech.ac.jp The this compound molecule could potentially serve as a monomer or a building block for the synthesis of novel polymers with tailored properties.

Emerging Research Avenues for this compound and Related Architectures

The exploration of this compound and its analogs is poised to benefit from cutting-edge research methodologies that can accelerate the discovery of new applications and more potent compounds.

Application of Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large and diverse collections of chemical compounds, known as libraries. rsc.orgrsc.orgnih.gov By systematically combining a set of building blocks, a vast number of structurally related molecules can be synthesized and screened for biological activity. The this compound scaffold is well-suited for combinatorial library synthesis.

A combinatorial approach could involve:

A diverse set of substituted 2-mercaptobenzoxazoles.

A variety of alpha-halo amides with different chain lengths and substitutions.

Parallel synthesis techniques to efficiently produce a large library of analogs.

This approach would enable the high-throughput screening of thousands of related compounds, significantly increasing the probability of identifying molecules with desired biological activities.

Advanced Bioconjugation and Prodrug Strategies

Bioconjugation involves the linking of a biologically active molecule, such as this compound, to another molecule, like a peptide, antibody, or polymer, to enhance its therapeutic properties. nih.gov This strategy can be used to improve drug targeting, reduce systemic toxicity, and increase the half-life of a compound. For example, conjugating a potent benzoxazole derivative to a tumor-targeting antibody could create a highly specific and effective anticancer agent.

Prodrug strategies involve designing an inactive or less active form of a drug that is converted to the active form in the body. nih.gov This approach can be used to overcome various challenges, such as poor solubility, low bioavailability, and off-target toxicity. For this compound, a prodrug could be designed by masking the amide functionality with a labile group that is cleaved by specific enzymes at the target site, thereby releasing the active drug. nih.gov This would allow for targeted drug delivery and a reduction in systemic exposure.

Design of Multi-Targeted Ligands

The benzoxazole scaffold, a privileged structure in medicinal chemistry, serves as a versatile foundation for the design of multi-targeted ligands. nih.govresearchgate.net Its inherent ability to interact with a wide range of biological targets makes it an attractive core for developing therapeutics that can simultaneously modulate multiple pathways involved in complex diseases. researchgate.netwisdomlib.org The design of such polypharmacological agents often involves the strategic functionalization of the benzoxazole ring system to incorporate pharmacophoric features that recognize different biological targets. nih.gov

The rationale behind using the this compound scaffold in the design of multi-targeted ligands lies in the distinct chemical functionalities it presents. The benzoxazole core can be tailored for interactions with one target, while the butanamide side chain can be modified to bind to another. This modular approach allows for the integration of different pharmacophores into a single molecule, a common strategy in multi-target drug design.

One prominent area where benzoxazole-based multi-target ligands have been explored is in the treatment of complex neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net For instance, researchers have designed benzoxazole derivatives that concurrently inhibit cholinesterase enzymes and exhibit antioxidant or anti-inflammatory properties. nih.gov In these designs, the benzoxazole moiety often contributes to the inhibition of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), while appended side chains are responsible for scavenging free radicals or reducing inflammation. nih.gov

Another significant application is in the development of novel anticancer agents. nih.gov The benzoxazole structure can be found in compounds designed to target multiple signaling pathways that are dysregulated in cancer cells. For example, derivatives have been synthesized to act as dual inhibitors of different protein kinases, or to combine cytotoxic activity with the inhibition of angiogenesis. mdpi.com

The following table summarizes the multi-target activities of selected benzoxazole derivatives, illustrating the diverse applications of this scaffold in medicinal chemistry.

| Compound Series | Target 1 | Target 2 | Therapeutic Area |

| Benzoxazolone/Benzothiazolone Derivatives | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) / Antioxidant / Anti-inflammatory | Alzheimer's Disease nih.govresearchgate.net |

| 2-Arylbenzoxazoles | Cyclooxygenase-2 (COX-2) | Potential COX-independent anticancer pathways | Anti-inflammatory / Cancer nih.gov |

| Phortress Analogues (Benzoxazole core) | Aryl hydrocarbon receptor (AhR) agonist (prodrug) | Cytochrome P450 CYP1A1 induction | Cancer nih.gov |

This table is generated based on data from the cited research articles and showcases the potential of the benzoxazole scaffold in multi-target drug design. The specific compound "this compound" was not explicitly found in the reviewed literature for multi-target applications, but the listed examples illustrate the strategic design principles that could be applied to it.

The design of these multi-targeted ligands is often guided by computational modeling and molecular docking studies, which help in optimizing the interactions of the different parts of the molecule with their respective targets. nih.govbohrium.com By carefully selecting and positioning various substituents on the benzoxazole core and its side chains, medicinal chemists can fine-tune the affinity and selectivity of the resulting ligands for their intended targets, leading to the development of more effective and potentially safer therapeutics for multifactorial diseases.

Q & A

Q. What are the established synthetic routes for 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide, and how are intermediates monitored?

The compound can be synthesized via solvent-free reductive amination reactions. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in absolute ethanol for 4 hours. Reaction progress is monitored using TLC (Chloroform:Methanol, 7:3 ratio), and intermediates are isolated via ice-water quenching .

Q. Which crystallographic techniques are optimal for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard. The compound’s derivatives (e.g., ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-hydroxy-2,6-diphenyltetrahydropyridine-3-carboxylate) crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 12.4630 Å, b = 24.3243 Å, c = 9.2350 Å, and β = 109.608°. Data collection at 293 K and refinement using SHELXL ensure precise structural resolution .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, high R factors) be mitigated during structural analysis?

SHELXL is recommended for refining disordered residues and high-resolution data. For example, hydrogen atoms not involved in bonding are omitted for clarity, and data-to-parameter ratios >15:1 improve reliability. In cases of twinning or weak diffraction, SHELXE or SHELXD pipelines enhance phasing robustness .

Q. What experimental design considerations are critical for optimizing derivative synthesis for structure-activity relationship (SAR) studies?

Reductive amination conditions (e.g., aldehyde selection, solvent-free environments) influence yield and purity. Derivatives like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide (2(a-h)) require rigorous TLC validation and post-synthetic purification (e.g., column chromatography). Analogs with substituents on the benzoxazole ring may alter bioactivity, as seen in related tubulin inhibitors (e.g., N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide derivatives) .

Q. How should researchers resolve contradictions in crystallographic data (e.g., unit cell discrepancies) across studies?

Variations in unit cell parameters (e.g., β angle shifts) often stem from crystallization conditions (solvent, temperature). Cross-validation using spectroscopic methods (NMR, IR) and computational modeling (DFT) can reconcile structural ambiguities. For example, hydrogen bonding patterns in crystal packing along the c-axis are sensitive to solvent polarity .

Q. What methodologies enable mechanistic analysis of this compound’s interactions with biological targets?

Molecular docking and MD simulations are used to predict binding modes. While direct biological data for this compound is limited, analogs like benomyl and thiabendazole (tubulin inhibitors) suggest potential targets. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with crystallographic fragment screening can validate hypotheses .

Data Analysis and Validation

Q. How can researchers ensure reproducibility in synthetic yields across different batches?

Strict control of stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate), reaction time (4-hour reflux), and solvent purity (absolute ethanol) minimizes variability. Yield optimization via DoE (Design of Experiments) approaches, such as varying aldehyde substituents in reductive amination, is recommended .

Q. What statistical benchmarks are critical for validating crystallographic data quality?

Key metrics include R factors (<5% for high-resolution data), wR values (<13%), and agreement indices (e.g., GooF = 1.05). SHELXL’s twin refinement tools and the CRYSTALS pipeline address outliers in datasets with high mosaicity or absorption effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.